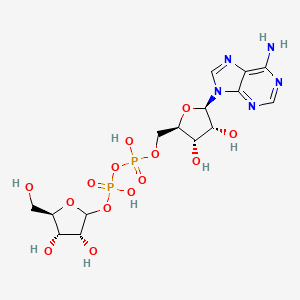

D-ribofuranosyl-ADP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-ribofuranosyl-ADP is an ADP-aldose having ribose as the aldose fragment. It is a conjugate acid of a this compound(2-).

Wissenschaftliche Forschungsanwendungen

Biological Significance

D-ribofuranosyl-ADP is integral to the ADP-ribosylation process, a post-translational modification that influences numerous cellular functions. This modification is catalyzed by enzymes known as ADP-ribosyltransferases, which transfer ADP-ribose from NAD+ to target proteins. The applications of this compound can be categorized into several key areas:

- Cell Signaling : ADP-ribosylation is involved in regulating cellular signaling pathways, particularly those related to stress responses and apoptosis. For instance, studies have shown that poly-ADP-ribosylation is crucial for the aggregation of proteins in cells lacking ATM (Ataxia Telangiectasia Mutated) function, indicating its role in maintaining protein homeostasis under stress conditions .

- DNA Repair : this compound is essential in DNA repair mechanisms. It participates in the recruitment of repair proteins to sites of DNA damage, facilitating the repair process. For example, the inhibition of poly(ADP-ribose) polymerases (PARPs), which utilize this compound as a substrate, has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents .

Therapeutic Applications

The therapeutic potential of this compound derivatives is being actively explored in various fields:

- Cancer Therapy : Inhibitors targeting PARPs are being developed as cancer therapeutics, particularly for tumors with deficiencies in DNA repair mechanisms such as BRCA1/2 mutations. The use of this compound analogs as PARP inhibitors has shown promise in preclinical studies .

- Neurodegenerative Diseases : Research indicates that ADP-ribosylation may play a role in neurodegenerative diseases. Modulating this pathway with this compound could potentially mitigate neurodegeneration by enhancing cellular resilience against stressors .

Synthetic Approaches and Case Studies

The synthesis of this compound and its analogs has been a focus of recent research efforts. Various synthetic methodologies have been developed to create these compounds for experimental use:

- Chemical Synthesis : Advances in synthetic chemistry have enabled the production of mono- and poly-ADP-ribose derivatives. These synthesized compounds serve as valuable tools for studying ADP-ribosylation processes and their biological implications .

Case Study: Inhibition of Poly(ADP-Ribose) Polymerase

A notable case study involves the development of small molecules that inhibit poly(ADP-ribose) polymerase 1 (PARP1). These inhibitors demonstrate enhanced efficacy when combined with DNA-damaging agents in cancer therapy. For example, a study highlighted how specific this compound derivatives were tested against human recombinant PARP1 and showed significant inhibition, suggesting their potential as therapeutic agents .

Analyse Chemischer Reaktionen

Key Methodologies

-

Thioglycoside Donors : A thiophilic bismuth promoter (BiCl₃/AgOTf) enables α-selective ribofuranosylation. Using 2-O-(2-naphthylmethyl)-protected thioglycoside 6 , α/β ratios of up to 15.7:1 were achieved (Table 1) .

-

Microwave-Assisted Amination : Transformation of 6-chloropurine to adenine in 17 was accelerated under microwave irradiation (98% yield) .

Table 1: Screening of α-1,2-cis-Glycosylation Conditions

| Entry | Donor | Protecting Group (R) | Product | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 1 | 6 | NAP | 13 | 63 | 6.1:1 |

| 2 | S1 | Bn | 14 | 61 | 3:1 |

| 3 | S2 | All | 15 | 36 | α only |

Adapted from . NAP = 2-naphthylmethyl; Bn = benzyl.

Phosphorylation Strategies

Late-stage phosphorylation of diribofuranosyl adenosine 5 is essential for constructing the trisphosphate backbone.

Enzymatic Hydrolysis and Selectivity

The α-glycosidic linkage in D-ribofuranosyl-ADP is selectively recognized by hydrolases like ARH3, which discriminates against β-anomers.

Key Findings

-

ARH3 Activity : Hydrolyzes α-linked ADP-ribose (e.g., H2B-S10-α-ADPr) but not β-linked analogs .

-

Structural Basis : Tyr1640 and Leu1701 in ARH3’s binding pocket interact with α-linked ADP-ribose, while PARP1 lacks these residues, explaining selectivity .

Table 2: Hydrolase Activity on α- vs. β-ADP-Ribose Linkages

| Substrate | Enzyme | Activity (Relative) |

|---|---|---|

| H2B-S10-α-ADPr | ARH3 | 100% |

| H2B-S10-β-ADPr | ARH3 | <5% |

| PARP1-bound ADPr | PARG | Not detected |

ADP-Ribosylated Peptides

-

Oxime Ligation : Synthetic ADPr-peptides with N-methyl amino-oxy groups enable site-specific conjugation for studying macrodomain interactions .

-

Photo-Crosslinking : Benzophenone-modified ADPr-peptides facilitate covalent capture of interacting proteins (e.g., PARP14 inhibitors) .

Biological Relevance

-

Chromatin Remodeling : Branched PAR structures (20–50 units) regulate DNA repair and chromatin dynamics .

-

Drug Development : Synthetic ADPr analogs are used to screen inhibitors of PARP1/2 and ARH3 .

Challenges and Innovations

Eigenschaften

Molekularformel |

C15H23N5O14P2 |

|---|---|

Molekulargewicht |

559.32 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(24)9(23)6(31-14)2-30-35(26,27)34-36(28,29)33-15-11(25)8(22)5(1-21)32-15/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

InChI-Schlüssel |

SDMADEZQMYCSNO-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.